![molecular formula C26H20FN5O6 B1228250 8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione
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Overview
Description
8-[4-(4-fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione is an aromatic ether.
Scientific Research Applications
Synthesis and Molecular Structure Analysis:
- Studies have focused on the synthesis of related compounds, like 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, which involve intramolecular alkylation and preparation from compounds with similar structures (Simo, Rybár, & Alföldi, 1998).
- Other studies have described the molecular structure of related purine derivatives, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline, highlighting the planarity of the purine skeleton and the conformation of morpholine rings (Karczmarzyk, Karolak-Wojciechowska, & Pawłowski, 1995).
Biological Activity:
- Research on the cardiovascular activity of related compounds, such as new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, has been conducted to assess their potential in treating cardiovascular conditions (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).
- Studies have also been done on derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents, focusing on their receptor affinity and pharmacological evaluation, particularly in the context of potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Chemical Interaction Analysis:
- Quantitative analysis of intermolecular interactions in compounds like 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been performed. This includes studying the layered crystal packing and the contributions of electrostatic and dispersion energy components (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Catalytic Applications:
- Research on the use of theophylline as a catalyst for the synthesis of certain derivatives, such as spiro[benzo[a]pyrano[2,3-c]phenazine], highlights its potential as an eco-friendly and reusable solid base catalyst (Yazdani-Elah-Abadi, Maghsoodlou, Mohebat, & Heydari, 2017).
properties
Product Name |
8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione |
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Molecular Formula |
C26H20FN5O6 |
Molecular Weight |
517.5 g/mol |
IUPAC Name |
3-benzyl-8-[4-(4-fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C26H20FN5O6/c27-18-7-9-19(10-8-18)38-21-11-6-17(14-20(21)32(36)37)23-28-24-22(30(23)12-13-33)25(34)29-26(35)31(24)15-16-4-2-1-3-5-16/h1-11,14,33H,12-13,15H2,(H,29,34,35) |
InChI Key |
KYFFKLBLUZKIOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)N(C(=N3)C4=CC(=C(C=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-])CCO |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)N(C(=N3)C4=CC(=C(C=C4)OC5=CC=C(C=C5)F)[N+](=O)[O-])CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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